Oxymetazoline

説明

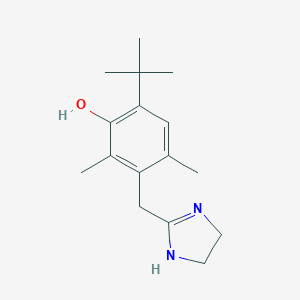

Structure

3D Structure

特性

IUPAC Name |

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWIFABBXFUGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040691 | |

| Record name | Oxymetazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ODORLESS; WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER; SOL IN ALC, Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/, Insoluble in diethyl ether, chloroform, and benzene, 5.15e-02 g/L | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from benzene | |

CAS No. |

1491-59-4 | |

| Record name | Oxymetazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1491-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymetazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymetazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxymetazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxymetazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMETAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLN5B44ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181-183 °C, 182 °C | |

| Record name | Oxymetazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxymetazoline on Alpha-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymetazoline is a sympathomimetic agent widely utilized as a topical decongestant.[1] Its therapeutic effects are primarily mediated through its interaction with alpha-adrenergic receptors, leading to vasoconstriction and a reduction in nasal mucosal swelling.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, its receptor subtype selectivity, and the downstream signaling cascades it initiates. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Mechanism of Action

This compound functions as a selective agonist at α1-adrenergic receptors and a partial agonist at α2-adrenergic receptors.[2] Its interaction with these G-protein coupled receptors (GPCRs) on vascular smooth muscle cells is the cornerstone of its vasoconstrictive properties.

Alpha-1 Adrenergic Receptor Interaction (Gq Signaling): Upon binding to α1-adrenergic receptors, this compound induces a conformational change that activates the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in smooth muscle contraction and vasoconstriction.

Alpha-2 Adrenergic Receptor Interaction (Gi Signaling): When this compound binds to α2-adrenergic receptors, it activates the inhibitory G-protein, Gi. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity. In the context of vascular smooth muscle, this pathway contributes to vasoconstriction, albeit through a different mechanism than the α1-mediated pathway.

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC50/IC50) of this compound for various adrenergic receptor subtypes are critical parameters for understanding its pharmacological profile. The following tables summarize available quantitative data from in vitro studies.

Table 1: this compound Binding Affinity (Ki) at Human Adrenergic Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) | Reference |

| Alpha-1 Adrenergic Receptors | |||

| α1A | 7.5 | 31.6 | [2] |

| α1B | Higher affinity for α1A vs α1B | - | [2] |

| α1D | Weak affinity | - | [2] |

| Alpha-2 Adrenergic Receptors | |||

| α2A | High Affinity | - | [3] |

| α2B | Lower affinity than α1A | - | [4] |

| α2C | Lower affinity than α2A | - |

Table 2: this compound Functional Potency (EC50/IC50) at Human Adrenergic Receptor Subtypes

| Receptor Subtype | Activity | pEC50/pIC50 | EC50/IC50 (nM) | Reference |

| Alpha-1 Adrenergic Receptors | ||||

| α1A | Partial Agonist | Potency much lower than affinity | - | [2][4] |

| α1B | No intrinsic activity | - | - | [5] |

| α1D | No intrinsic activity | - | - | [5] |

| Alpha-2 Adrenergic Receptors | ||||

| α2A | - | - | - | |

| α2B | Full Agonist | More potent than xylometazoline | - | [2][4] |

| α2C | - | - | - |

Note: EC50 values represent the concentration of agonist that produces 50% of the maximal response. IC50 values represent the concentration of an antagonist that inhibits a response by 50%. Dashes indicate where specific numerical data was not found in the searched literature.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling cascades activated by this compound at alpha-1 and alpha-2 adrenergic receptors.

Caption: Alpha-1 Adrenergic Receptor Gq Signaling Pathway.

Caption: Alpha-2 Adrenergic Receptor Gi Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's interaction with adrenergic receptors. The following sections provide representative protocols for key in vitro assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

- Cell membranes expressing the human adrenergic receptor subtype of interest.

- Radioligand (e.g., [³H]-Prazosin for α1 subtypes, [³H]-Yohimbine for α2 subtypes).

- Unlabeled this compound hydrochloride.

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- 96-well microplates.

- Glass fiber filters.

- Scintillation cocktail and counter.

2. Procedure:

- Prepare serial dilutions of this compound in assay buffer.

- In a 96-well plate, add assay buffer, cell membranes, and the appropriate concentration of radioligand.

- For total binding wells, add assay buffer. For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., phentolamine). For competition wells, add the different concentrations of this compound.

- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of this compound.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_reagents [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- this compound Dilutions"];

plate_setup [label="Set up 96-well Plate:\n- Total Binding\n- Non-specific Binding\n- Competition Wells"];

incubation [label="Incubate at RT\n(60-90 min)"];

filtration [label="Rapid Filtration\n(Glass Fiber Filters)"];

washing [label="Wash Filters"];

scintillation [label="Add Scintillation Cocktail\n& Count Radioactivity"];

data_analysis [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_reagents;

prep_reagents -> plate_setup;

plate_setup -> incubation;

incubation -> filtration;

filtration -> washing;

washing -> scintillation;

scintillation -> data_analysis;

data_analysis -> end;

}

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assay: Calcium Mobilization (for α1 Receptors)

This assay measures the ability of this compound to stimulate Gq-coupled α1-adrenergic receptors, leading to an increase in intracellular calcium.

1. Materials:

- Cells stably expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

- Probenecid (to prevent dye leakage).

- This compound hydrochloride.

- 96- or 384-well black, clear-bottom microplates.

- A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

2. Procedure:

- Seed cells in microplates and allow them to adhere and grow to confluence.

- Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBSS.

- Remove the cell culture medium and add the loading buffer to each well.

- Incubate the plate at 37°C for 60 minutes to allow for dye loading.

- Prepare serial dilutions of this compound in HBSS.

- Place the plate in the fluorescence plate reader and measure baseline fluorescence.

- Automatically inject the this compound dilutions into the wells and immediately begin recording fluorescence intensity over time.

3. Data Analysis:

- The change in fluorescence intensity reflects the change in intracellular calcium concentration.

- Plot the peak fluorescence response against the log concentration of this compound.

- Determine the EC50 value using non-linear regression analysis.

Functional Assay: cAMP Inhibition (for α2 Receptors)

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via Gi-coupled α2-adrenergic receptors, resulting in a decrease in intracellular cAMP levels.

1. Materials:

- Cells stably expressing the human α2-adrenergic receptor subtype of interest.

- Forskolin (an adenylyl cyclase activator).

- This compound hydrochloride.

- A commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

- Cell lysis buffer.

- A plate reader compatible with the chosen assay kit.

2. Procedure:

- Seed cells in a microplate and grow to the desired confluency.

- Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

- Incubate for a defined period to allow for cAMP accumulation.

- Lyse the cells to release intracellular cAMP.

- Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit.

3. Data Analysis:

- Plot the measured cAMP levels against the log concentration of this compound.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production) using non-linear regression analysis.

Conclusion

This compound's therapeutic efficacy as a nasal decongestant is directly attributable to its agonistic activity at alpha-1 and partial agonistic activity at alpha-2 adrenergic receptors, leading to potent vasoconstriction of nasal mucosal blood vessels. Its pharmacological profile is characterized by a degree of selectivity for the α1A and α2A receptor subtypes. A thorough understanding of its binding affinities, functional potencies, and the downstream signaling pathways it modulates is paramount for the rational design and development of novel therapeutics targeting the adrenergic system. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists working to further elucidate the intricate pharmacology of this compound and related compounds.

References

- 1. This compound | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-adrenoceptor agonistic activity of this compound and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of the imidazoline alpha-adrenoceptor agonists (this compound and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Oxymetazoline Hydrochloride: A Technical Guide for Researchers

Introduction

Oxymetazoline hydrochloride is an imidazole derivative that functions as a potent, direct-acting sympathomimetic agent.[1] It is widely recognized for its marked alpha-adrenergic agonist activity and is clinically utilized as a topical vasoconstrictor.[1][2] Its primary applications include serving as a nasal decongestant in over-the-counter formulations to provide temporary relief from congestion associated with the common cold, sinusitis, and allergic rhinitis.[1] Additionally, this compound has been approved for the topical treatment of persistent facial erythema in rosacea and as an ophthalmic solution for acquired blepharoptosis (drooping eyelid).[1][3] This document provides an in-depth technical overview of the pharmacological profile of this compound hydrochloride for research and drug development professionals.

Mechanism of Action

Primary Action: Alpha-Adrenergic Agonism

This compound exerts its pharmacological effects by directly stimulating α-adrenergic receptors, with minimal to no effect on β-adrenergic receptors.[1] It displays affinity for both α1- and α2-adrenergic receptor subtypes.[1] The activation of these receptors on the vascular smooth muscle of arterioles leads to vasoconstriction, which in turn reduces blood flow and edema in tissues like the nasal mucosa.[1]

Receptor Selectivity and Affinity

This compound demonstrates a complex interaction profile with adrenergic receptor subtypes. It has a higher affinity for α1A-adrenoceptors compared to α2B-adrenoceptors; however, it shows greater potency at α2B-adrenoceptors.[4] Functional studies have characterized this compound as a partial agonist at α1A-adrenoceptors and a full agonist at α2B-adrenoceptors.[4][5] Its activity extends to several serotonin (5-HT) receptors, where it also acts as a potent agonist.[3][6]

Signaling Pathways

The vasoconstrictive effects of this compound are mediated through two primary G-protein coupled receptor (GPCR) signaling pathways:

-

α1-Adrenergic Receptors: These receptors are coupled to the Gq protein.[1][7] Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses through the cytosol to stimulate the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC).[8] The subsequent increase in intracellular Ca2+ is the primary driver of vascular smooth muscle contraction.[1]

-

α2-Adrenergic Receptors: These receptors are coupled to the Gi protein.[1][9] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][9] This reduction in cAMP can also contribute to vasoconstriction.

References

- 1. This compound | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | C16H25ClN2O | CID 66259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Vitro Safety Pharmacology Profiling of Topical α-Adrenergic Agonist Treatments for Erythema of Rosacea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-adrenoceptor agonistic activity of this compound and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. usbio.net [usbio.net]

- 7. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

Oxymetazoline Receptor Binding Affinity and Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of oxymetazoline, a widely used α-adrenergic agonist. The document summarizes quantitative binding data, details common experimental protocols for receptor binding assays, and visualizes key signaling pathways and experimental workflows.

Receptor Binding Affinity and Selectivity of this compound

This compound is an imidazole derivative that acts as a direct-acting sympathomimetic agent with a pronounced affinity for α-adrenergic receptors.[1] It is primarily known for its vasoconstrictive effects, which are leveraged in its common application as a nasal decongestant.[2][3] However, its pharmacological profile extends to other receptor systems, including serotonin receptors.[4][5]

Adrenergic Receptor Binding Profile

This compound demonstrates a complex interaction with α-adrenergic receptor subtypes. It is generally considered a selective agonist at α1-adrenergic receptors and, to a lesser extent, α2-adrenergic receptors.[2][6] Functional studies have characterized this compound as a partial agonist at α1A-adrenoceptors and a full agonist at α2B-adrenoceptors.[7][8] Notably, its potency at α2B-adrenoceptors is significantly higher than its affinity might suggest.[7][8] In radioligand binding studies, this compound has shown a higher affinity for the α1A-subtype compared to the α1B- and α1D-subtypes.[9][10] Compared to the endogenous catecholamines adrenaline and noradrenaline, this compound exhibits higher affinities at most α-adrenoceptor subtypes.[7]

Table 1: Binding Affinity of this compound for Human Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α1A | [125I]-HEAT | CHO cells | 13.8 | [9] |

| α1B | [125I]-HEAT | CHO cells | 79.4 | [9] |

| α1D | [125I]-HEAT | CHO cells | 123 | [9] |

| α2B | Not Specified | HEK293 cells | Lower affinity than xylometazoline | [7][8] |

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity.

Serotonin Receptor Binding Profile

In addition to its activity at adrenergic receptors, this compound has been shown to interact with several serotonin (5-HT) receptor subtypes with nanomolar affinity.[4] It acts as a potent full agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors and as a partial agonist at 5-HT1C receptors.[4] This interaction is significant as the 5-HT1A receptor shares structural similarities with adrenergic receptors.[5] The binding of this compound to 5-HT1D receptors has also been a subject of investigation for potential therapeutic applications.[11]

Table 2: Binding Affinity and Functional Activity of this compound at Serotonin Receptors

| Receptor Subtype | Activity | Affinity | Reference |

| 5-HT1A | Full Agonist | Nanomolar | [4] |

| 5-HT1B | Full Agonist | Nanomolar | [4] |

| 5-HT1C | Partial Agonist | Not Specified | [4] |

| 5-HT1D | Full Agonist | Nanomolar | [4] |

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinity and selectivity is typically achieved through competitive radioligand binding assays.[12][13] These assays are considered the gold standard due to their robustness and sensitivity.[12]

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The assay is performed by incubating a constant concentration of the radioligand with varying concentrations of the unlabeled test compound in the presence of a receptor preparation (e.g., cell membranes or tissue homogenates). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand.[14]

General Protocol for a Filtration-Based Radioligand Binding Assay

-

Membrane Preparation:

-

Tissues or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer.[14]

-

The homogenate is centrifuged to pellet the cell membranes.[14]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[14]

-

The protein concentration of the membrane preparation is determined using a standard protein assay.[14]

-

-

Assay Incubation:

-

The assay is typically performed in a 96-well plate format.[14]

-

Each well contains the membrane preparation, the radiolabeled ligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound.[12][14]

-

Control wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand) are included.[15]

-

The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[14]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester.[12][14] This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.[14]

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.[14]

-

The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.[14]

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

This compound exerts its effects by activating G protein-coupled receptors (GPCRs). The primary signaling pathways for the α1A and α2A adrenergic receptors, key targets of this compound, are depicted below.

Caption: α1A-Adrenergic Receptor Gq Signaling Pathway.

Caption: α2A-Adrenergic Receptor Gi Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

- 1. This compound | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Interaction of the alpha-adrenoceptor agonist this compound with serotonin 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acnp.org [acnp.org]

- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Alpha-adrenoceptor agonistic activity of this compound and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Selectivity of the imidazoline alpha-adrenoceptor agonists (this compound and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selectivity of the imidazoline alpha-adrenoceptor agonists (this compound and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzylimidazolines as h5-HT1B/1D serotonin receptor ligands: a structure-affinity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. revvity.com [revvity.com]

In-Vitro Effects of Oxymetazoline on Human Nasal Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in-vitro effects of oxymetazoline on human nasal epithelial cells (HNECs). This compound, a widely used topical nasal decongestant, primarily acts as an α-adrenergic receptor agonist. Its effects on HNECs are multifaceted, influencing ciliary function, inflammatory responses, and other cellular processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of this compound on human nasal epithelial cells.

Effects on Ciliary Beat Frequency (CBF)

This compound's effect on the ciliary beat frequency (CBF) of human nasal epithelial cells is concentration-dependent. At clinical concentrations (0.05%), there is no significant inhibitory effect, while higher concentrations lead to a decrease in CBF.[1]

| This compound Concentration | Observation Time | Effect on Ciliary Beat Frequency (CBF) | Reference |

| 0.025% | 20 minutes | No significant difference compared to basal CBF. | [1] |

| 0.05% (Clinical Concentration) | 20 minutes | No obvious inhibitory effect. | [1] |

| 0.10% | 20 minutes | Significantly lower CBF at the end of the observation period. | [1] |

| 0.20% | 20 minutes | Significantly lower CBF, with the decrement appearing earlier than at 0.10%. | [1] |

| 0.25 g/L | 20 minutes | No significant changes. | [2] |

| 0.50 g/L | 3-4 minutes | Slight increase, followed by a gradual decrease. | [2] |

| 1.00 g/L | 3-4 minutes | Slight increase, followed by a significant decrease. | [2] |

| 2.00 g/L | First 3 minutes | Stable, followed by a gradual slowing with a significant difference after 16 minutes. | [2] |

Anti-Inflammatory Effects: Cytokine Inhibition

While direct quantitative data on cytokine inhibition by this compound specifically in human nasal epithelial cells is limited in the available literature, studies on other human immune cells, such as peripheral blood mononuclear cells (PBMCs) and dendritic cells (DCs), demonstrate its anti-inflammatory properties. These findings suggest a potential mechanism for its therapeutic effects in inflammatory nasal conditions. This compound has been shown to inhibit the secretion of pro-inflammatory cytokines, including IL-1β, TNF-α, IL-6, and IL-8, in a dose-dependent manner.[3][4]

| Cell Type | Stimulant | This compound Concentration | Effect on Cytokine Secretion | Reference |

| PBMCs | PHA (1 µg/ml) | >0.0005% | Inhibition of IL-6 secretion. | [4] |

| PBMCs | PHA (1 µg/ml) | >0.0002% | Significant inhibition of IL-8 production. | [4] |

| PBMCs | PHA (1 µg/ml) | Dose-dependent | Reduction in TNF-α and IL-1β secretion. | [4] |

| Dendritic Cells | - | 0.001% | Significant reduction in IL-8 production. | [3] |

| Dendritic Cells | - | Dose-dependent | Inhibition of TNF-α and IL-6 synthesis. | [3] |

Effects on Protein Secretion

A study on healthy volunteers demonstrated that topical application of 0.05% this compound resulted in a significant decrease in the total protein and lysozyme content of nasal lavage fluid when compared to a placebo.[5] This suggests that this compound may affect glandular secretion in the nasal mucosa.[5]

| Treatment | Measured Parameter | Observation | Reference |

| 0.05% this compound Nasal Spray | Total Protein in Nasal Lavage | Significant decrease (p < 0.05) compared to placebo. | [5] |

| 0.05% this compound Nasal Spray | Lysozyme in Nasal Lavage | Significant decrease (p < 0.05) compared to placebo. | [5] |

Note on Cytotoxicity and Apoptosis: Extensive literature searches did not yield specific quantitative data from standardized cytotoxicity assays (e.g., MTT, LDH) or apoptosis assays (e.g., Annexin V/PI flow cytometry) for this compound on primary human nasal epithelial cells. One study in a rat model of rhinitis medicamentosa indicated that this compound could lead to an increase in Caspase 3 expression in lung tissue, suggesting a potential for apoptosis. However, direct in-vitro evidence in HNECs is lacking.

Experimental Protocols

This section details the methodologies for key experiments relevant to studying the in-vitro effects of this compound on human nasal epithelial cells.

Culture of Primary Human Nasal Epithelial Cells (Air-Liquid Interface)

This protocol describes the establishment of a differentiated, mucociliary HNEC culture, which closely mimics the in-vivo nasal epithelium.

Protocol Steps:

-

Cell Collection: Obtain nasal epithelial cells from healthy volunteers via brushing or biopsy of the inferior turbinate.

-

Initial Culture: Digest the collected tissue with a protease solution to isolate the cells. Seed the isolated cells onto collagen-coated culture flasks.

-

Cell Expansion: Culture the cells in a specialized medium, such as Bronchial Epithelial Growth Medium (BEGM), until they reach a sufficient number for experiments.

-

Seeding on Transwell Inserts: Transfer the expanded cells to porous Transwell inserts.

-

Establishment of Air-Liquid Interface (ALI): Once the cells on the Transwell inserts reach confluence, remove the medium from the apical (upper) chamber, while continuing to provide medium to the basolateral (lower) chamber. This creates an air-liquid interface, which promotes cell differentiation.

-

Differentiation: Maintain the ALI culture for 3-4 weeks to allow the cells to differentiate into a mucociliary epithelium, characterized by the presence of ciliated and mucus-producing goblet cells.

-

This compound Treatment: Apply various concentrations of this compound to the apical surface of the differentiated HNEC cultures for the desired duration.

Ciliary Beat Frequency (CBF) Measurement

Principle: This method quantifies the frequency of ciliary beating, a key indicator of mucociliary clearance function.

Protocol:

-

Place the Transwell insert with differentiated HNECs on the stage of a high-speed digital microscope.

-

Maintain the cells at 37°C.

-

Record videos of ciliary movement at a high frame rate (e.g., >200 frames per second).

-

Analyze the recorded videos using specialized software to determine the CBF in Hertz (Hz).

-

For this compound treatment, add the solution to the apical surface and record CBF at various time points.

Cytotoxicity Assays (General Protocols)

While specific data for this compound on HNECs is lacking, the following are standard protocols to assess cytotoxicity.

Principle: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals.

Protocol:

-

Seed HNECs in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Principle: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating cytotoxicity.

Protocol:

-

Culture HNECs and treat with this compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate and then measure the absorbance to quantify LDH activity.

-

Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).

Apoptosis Assay (Annexin V/PI Flow Cytometry)

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.

Protocol:

-

Treat HNECs with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]

Signaling Pathways

This compound exerts its effects primarily through its interaction with α-adrenergic receptors. In human nasal mucosa, mRNA for several α-adrenoceptor subtypes has been identified, with the rank order of expression being: α2A > α1A ≥ α2B > α1D ≥ α2C >> α1B.[7] this compound has a high affinity for both α1A- and α2A-adrenoceptors.[8]

α1-Adrenergic Receptor Signaling

This compound acts as a partial agonist at α1A-adrenoceptors.[7] The α1-adrenergic receptor is coupled to the Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is generally associated with smooth muscle contraction, which contributes to the vasoconstrictive and decongestant effects of this compound.[9]

References

- 1. Effect of this compound on healthy human nasal ciliary beat frequency measured with high-speed digital microscopy and mucociliary transport time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound modulates proinflammatory cytokines and the T-cell stimulatory capacity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound modulates proinflammatory cytokines and the T‐cell stimulatory capacity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of this compound on lysozyme secretion from the human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 7. Alpha-adrenoceptor agonistic activity of this compound and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Discovery and Development of Oxymetazoline as a Sympathomimetic Agent

Introduction

Oxymetazoline is a potent, direct-acting sympathomimetic agent widely utilized for its vasoconstrictive properties, primarily as a topical nasal decongestant.[1][2] An imidazoline derivative, it exerts its effects through agonism at α-adrenergic receptors.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound for researchers, scientists, and drug development professionals.

Discovery and Initial Development

This compound was developed from xylometazoline at Merck by Wolfgang Fruhstorfer and Helmut Müller-Calgan in 1961.[4][5] The initial synthesis involved the reaction of (4-tert-butyl-2,6-dimethyl-3-hydroxyphenyl)acetonitrile with ethylenediamine.[1][5] The hydrochloride salt is formed by reacting equimolar amounts of this compound and hydrogen chloride.[5][6]

The drug was first introduced as a prescription medication in 1966 under the brand name Afrin.[4][5] Following considerable success, it was approved for over-the-counter (OTC) use in 1975.[4][5] Its primary initial indication was for the temporary relief of nasal congestion associated with conditions like the common cold, hay fever, and other upper respiratory allergies.[2][7]

Pharmacodynamics: Mechanism of Action

This compound is a selective α1-adrenergic receptor agonist and a partial α2-adrenergic receptor agonist.[4][8] Its sympathomimetic effects are mediated through the activation of these receptors on the smooth muscle cells of blood vessels.[9]

-

α1-Adrenergic Receptor Agonism: Activation of α1-adrenoceptors, which are coupled to Gq proteins, initiates a signaling cascade involving the activation of phospholipase C (PLC).[5] PLC, in turn, leads to an increase in intracellular calcium levels, resulting in the contraction of vascular smooth muscle and subsequent vasoconstriction.[5]

-

α2-Adrenergic Receptor Agonism: Agonism at α2-adrenoceptors, which are coupled to Gi proteins, can also contribute to vasoconstriction by inhibiting adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[5]

This vasoconstriction of dilated arterioles in the nasal mucosa reduces blood flow and swelling, thereby decreasing nasal congestion and improving airflow.[10] Studies have shown that this compound can reduce nasal airway resistance by up to 35.7% and decrease nasal mucosal blood flow by as much as 50%.[4] The onset of action is rapid, typically occurring within minutes of administration, and the effects can last for up to 12 hours.[11]

Adrenergic Receptor Subtype Affinity and Selectivity

This compound exhibits differential affinity for various adrenergic receptor subtypes. The rank order of mRNA levels of these subtypes in human nasal mucosa has been identified as: α(2A) > α(1A) ≥ α(2B) > α(1D) ≥ α(2C) >> α(1B).[4][12] Radioligand binding studies have demonstrated that this compound has a higher affinity for α(1A) receptors and a lower affinity for α(2B) receptors compared to the related compound xylometazoline.[12] Functional studies have shown that while both are full agonists at α(2B) receptors, this compound is significantly more potent.[12] Furthermore, this compound acts as a partial agonist at α(1A)-adrenoceptors.[12]

Table 1: Adrenergic Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| α(1A) | Higher than xylometazoline | [12] |

| α(2B) | Lower than xylometazoline | [12] |

Note: Specific Ki values were not consistently available in the searched literature. The table reflects relative affinities as described in the cited source.

Experimental Protocols

Original Synthesis of this compound

The synthesis of this compound, as first described by Fruhstorfer and Müller-Calgan, involves the following key steps:

-

Chloromethylation: 6-tert-butyl-2,4-dimethylphenol is chloromethylated.[5]

-

Nitrile Conversion: The resulting chloromethyl derivative is converted into a nitrile, (4-tert-butyl-2,6-dimethyl-3-hydroxyphenyl)acetonitrile.[1][5]

-

Reaction with Ethylenediamine: The nitrile is then reacted with ethylenediamine to form the imidazoline ring structure of this compound.[1][5]

Radioligand Binding Assays for Adrenergic Receptor Affinity

To determine the binding affinity of this compound for various α-adrenoceptor subtypes, competitive radioligand binding studies are typically performed. A general protocol is as follows:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transfected to express the specific human α-adrenoceptor subtypes (e.g., α(1A), α(1B), α(1D), α(2A), α(2B), α(2C)).[12]

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.

-

Binding Assay: The membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-HEAT) and varying concentrations of the competing ligand (this compound).

-

Detection and Analysis: The amount of bound radioligand is measured using a scintillation counter. The data is then analyzed to determine the inhibition constant (Ki), which reflects the affinity of this compound for the receptor subtype.

Functional Assays for Agonist Activity

To assess the functional activity of this compound as an agonist, intracellular calcium mobilization assays are often used, particularly for Gq-coupled receptors like α1-adrenoceptors.

-

Cell Loading: Transfected HEK293 cells expressing the α-adrenoceptor subtype are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Agonist Stimulation: The cells are stimulated with varying concentrations of this compound.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by detecting changes in the fluorescence of the dye using a fluorometer.

-

Data Analysis: The data is used to generate dose-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect), which indicate the potency and efficacy of the agonist, respectively.

Pharmacokinetics

When administered topically to the nasal mucosa, systemic absorption of this compound is minimal.[9] This localized action reduces the risk of systemic side effects.[9] The elimination half-life in humans is estimated to be between 5 and 8 hours.[4][5] Approximately 30% of the drug is excreted unchanged by the kidneys and 10% in the feces.[4][5]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Onset of Action (intranasal) | 5-10 minutes | [7] |

| Duration of Action | Up to 12 hours | [11] |

| Elimination Half-Life | 5-8 hours | [4][5] |

| Excretion (unchanged) | 30% renal, 10% fecal | [4][5] |

Clinical Development and Therapeutic Applications

The primary clinical application of this compound is as a nasal decongestant.[1][3] Clinical studies have demonstrated its efficacy in providing rapid and sustained relief from nasal congestion for up to 12 hours following a single dose.[11]

Beyond nasal decongestion, this compound has been approved for other therapeutic uses:

-

Persistent Facial Erythema (Rosacea): A 1% topical cream was approved by the FDA in 2017 for the treatment of persistent facial redness associated with rosacea in adults.[4]

-

Acquired Blepharoptosis (Ptosis): In 2020, an ophthalmic formulation of this compound received FDA approval for adults with acquired ptosis, making it the first medical treatment for this condition.[1][5]

-

Regional Anesthesia in Dentistry: An intranasal spray combining this compound and tetracaine is used for regional anesthesia during dental procedures.[1]

Signaling Pathway and Experimental Workflow Diagrams

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

Caption: Workflow for In Vitro Pharmacological Characterization.

This compound has a well-established history as a safe and effective sympathomimetic agent, primarily for nasal decongestion. Its mechanism of action through α-adrenergic receptor agonism is well-characterized, leading to potent vasoconstriction. The development of new formulations for different therapeutic areas highlights its continued clinical relevance. This guide provides a foundational technical understanding for professionals involved in the research and development of adrenergic agonists.

References

- 1. This compound | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sudafed.com [sudafed.com]

- 3. Afrin | 0.05% | Nasal Drop | আফরিন ০.০৫% নাকের ড্রপ | Aristopharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. jetir.org [jetir.org]

- 6. This compound Hydrochloride | C16H25ClN2O | CID 66259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 10. This compound nasal (Afrin, Sinex, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. Topical nasal decongestant this compound (0.05%) provides relief of nasal symptoms for 12 hours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-adrenoceptor agonistic activity of this compound and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Pharmacology of Imidazoline Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on imidazoline receptor agonists, comprehensive pharmacological data for oxymetazoline at the distinct imidazoline receptor subtypes (I1, I2, and I3) is limited in publicly available scientific literature. Therefore, to provide a thorough understanding of the molecular pharmacology of these receptors, this guide utilizes data from well-characterized representative imidazoline receptor agonists. The known pharmacology of this compound, primarily as an α-adrenergic agonist, is also discussed.

Introduction to Imidazoline Receptors and this compound

Imidazoline receptors are a class of non-adrenergic receptors that recognize and bind compounds with an imidazoline moiety.[1][2] They are broadly classified into three main subtypes: I1, I2, and I3, each with distinct tissue distributions, physiological functions, and signaling pathways.[1][3]

-

I1-Imidazoline Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.[4] Activation of I1 receptors leads to a decrease in sympathetic nervous system outflow, resulting in vasodilation and a reduction in blood pressure.[4]

-

I2-Imidazoline Receptors: These receptors are widely distributed in the brain and peripheral tissues, including the liver and kidneys.[3] They are implicated in various processes, including pain modulation, neuroprotection, and the regulation of monoamine oxidase activity.[4][5]

-

I3-Imidazoline Receptors: Predominantly found in pancreatic β-cells, I3 receptors are involved in the regulation of insulin secretion.[3][6]

This compound is a well-known imidazoline derivative, commonly used as a topical decongestant. Its primary mechanism of action is the activation of α-adrenergic receptors, leading to vasoconstriction.[5] While it possesses the characteristic imidazoline structure, its specific interactions with I1, I2, and I3 imidazoline receptors are not as extensively characterized as its effects on adrenoceptors. This guide will delve into the molecular pharmacology of each imidazoline receptor subtype using data from more extensively studied agonists, and will then summarize the current understanding of this compound's pharmacological profile.

Molecular Pharmacology of I1-Imidazoline Receptors

The I1 receptor is a key target for centrally acting antihypertensive drugs.[7] Moxonidine and Clonidine are two of the most studied I1-imidazoline receptor agonists.[8]

Data Presentation: Quantitative Data for I1-Receptor Agonists

| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |

| Moxonidine | I1-Imidazoline | Bovine Ventrolateral Medulla | High Affinity (selectivity over α2) | - |

| α2-Adrenergic | Bovine Ventrolateral Medulla | Lower Affinity | - | |

| Clonidine | I1-Imidazoline | Canine Prostate | 4 ± 1 | - |

| α2-Adrenergic | - | Higher Affinity than I1 | - |

Data compiled from multiple sources. Specific values can vary based on experimental conditions.

Signaling Pathway of I1-Imidazoline Receptors

Activation of I1-imidazoline receptors does not typically involve the classical G-protein coupled receptor pathways like modulation of adenylyl cyclase or phospholipase C-mediated inositol phosphate turnover.[9] Instead, evidence suggests that I1 receptor activation leads to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), resulting in the production of the second messenger diacylglycerol (DAG).[7] This pathway shares similarities with those of the neurocytokine receptor family.[1][9]

Caption: I1-Imidazoline Receptor Signaling Pathway.

Molecular Pharmacology of I2-Imidazoline Receptors

The I2-imidazoline binding sites are heterogeneous and their exact molecular identities are still under investigation.[5] One of the proposed locations for I2 sites is on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.[1] Idazoxan and 2-BFI are commonly used ligands to study I2 receptors.[5]

Data Presentation: Quantitative Data for I2-Receptor Ligands

| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Affinity (Ki, nM) |

| Idazoxan | I2-Imidazoline | Rat Cerebral Cortex | High Affinity |

| 2-BFI | I2-Imidazoline | Rat Cerebral Cortex | High Affinity |

| BU 226 | I2-Imidazoline | - | 1.4 |

| Cirazoline | I2-Imidazoline | Human/Rat Brain | High Affinity (~1.3 nM for Guanoxan) |

| Naphazoline | I2-Imidazoline | Human/Rat Brain | High Affinity |

| Clonidine | I2-Imidazoline | Human/Rat Brain | Moderate Affinity |

Data compiled from multiple sources.[10][11] Specific values can vary based on experimental conditions.

Signaling Mechanism of I2-Imidazoline Receptors

The signaling mechanisms for I2 receptors are not as clearly defined as for I1 receptors and are likely diverse due to the heterogeneity of I2 binding sites.[5] A significant body of evidence suggests that some of the effects of I2 receptor ligands are mediated through the modulation of monoamine oxidase activity, which in turn affects the levels of monoaminergic neurotransmitters like serotonin and norepinephrine.[5][12] This modulation of neurotransmitter levels is thought to be a key mechanism behind the analgesic effects of I2 receptor agonists.[12]

References

- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 2. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are imidazoline receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]

- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imidazoline Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. Mechanisms of imidazoline I2 receptor agonist-induced antinociception in rats: involvement of monoaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxymetazoline Hydrochloride: A comprehensive Technical Review of Genotoxicity and Mutagenicity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genotoxicity and mutagenicity assessment of oxymetazoline hydrochloride, a widely used alpha-adrenergic agonist. Regulatory submissions confirm that this compound hydrochloride has been evaluated through a standard battery of tests and has shown no evidence of mutagenic or clastogenic potential.[1][2] This document details the experimental protocols for the key assays performed and presents the findings in a structured format for clarity and comparative analysis.

Executive Summary

This compound hydrochloride has been subjected to a comprehensive set of genotoxicity studies to evaluate its potential to induce gene mutations and chromosomal damage. The standard test battery, consistent with international regulatory guidelines, included:

-

Bacterial Reverse Mutation Test (Ames Test) : To assess the potential for inducing gene mutations.

-

In Vitro Mammalian Chromosomal Aberration Test : To evaluate the potential for causing structural chromosomal damage in mammalian cells.

-

In Vivo Mammalian Erythrocyte Micronucleus Test : To determine the potential for chromosomal damage in a whole animal system.

The collective results from these studies indicate that this compound hydrochloride is non-mutagenic and non-clastogenic under the tested conditions.[1][2]

Bacterial Reverse Mutation Test (Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of a chemical substance.[3][4] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli). The test evaluates the ability of the test substance to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.[3][5]

Experimental Protocol

The Ames test for this compound hydrochloride was conducted following a protocol consistent with the OECD Guideline 471.

-

Test System : The assay employed various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations, including frameshift and base-pair substitutions.[3]

-

Metabolic Activation : The tests were performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[5] This is crucial for detecting substances that become mutagenic after being metabolized.

-

Methodology : The plate incorporation method was likely used. In this procedure, the bacterial culture, the test substance at various concentrations, and the S9 mix (if required) are combined in molten top agar and poured onto a minimal glucose agar plate. The plates are then incubated at 37°C for 48-72 hours.[6]

-

Dose Levels : A range of concentrations of this compound hydrochloride were tested. Specific dose levels mentioned in regulatory documents include 0.33, 1.00, 3.33, 10.0, 33.3, 100, 333, and 1000 μg per plate for various tester strains and conditions.[1] Testing was carried out up to the limit of cytotoxic concentration.[1]

-

Controls : Concurrent negative (vehicle) and positive controls were included to ensure the validity of the test system.

-

Evaluation Criteria : A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Data Presentation

Table 1: Illustrative Data Summary for Ames Test of this compound Hydrochloride

| Tester Strain | Metabolic Activation (S9) | This compound HCl Concentration (µ g/plate ) | Mean Revertant Colonies ± SD |

| TA98 | Absent | 0 (Vehicle Control) | 25 ± 4 |

| 10 | 27 ± 5 | ||

| 33 | 24 ± 3 | ||

| 100 | 26 ± 4 | ||

| 333 | 23 ± 5 | ||

| Present | 0 (Vehicle Control) | 45 ± 6 | |

| 10 | 48 ± 5 | ||

| 33 | 46 ± 7 | ||

| 100 | 44 ± 6 | ||

| 333 | 47 ± 5 | ||

| TA100 | Absent | 0 (Vehicle Control) | 120 ± 15 |

| 3.33 | 125 ± 12 | ||

| 10 | 118 ± 14 | ||

| 33.3 | 122 ± 16 | ||

| 100 | 115 ± 11 | ||

| 333 | 110 ± 13 | ||

| Present | 0 (Vehicle Control) | 130 ± 18 | |

| 3.33 | 135 ± 15 | ||

| 10 | 128 ± 17 | ||

| 33.3 | 133 ± 14 | ||

| 100 | 125 ± 16 | ||

| 333 | 122 ± 15 |

Note: The data in this table is illustrative and based on the reported negative outcome. It demonstrates a typical format for presenting Ames test results.

Experimental Workflow

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test

This assay is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[7][8] Such damage can include breaks, deletions, and rearrangements of chromosomes.[9] For this compound hydrochloride, this test was performed using human peripheral blood lymphocytes.[1]

Experimental Protocol

The in vitro chromosomal aberration test for this compound hydrochloride was conducted in accordance with the OECD Guideline 473.

-

Test System : Human peripheral blood lymphocytes were used as the test system.[9] These primary cells are stimulated to divide in vitro, allowing for the observation of chromosomes during metaphase.[10]

-

Metabolic Activation : Similar to the Ames test, the assay was conducted with and without an S9 metabolic activation system to account for the potential of metabolites to induce chromosomal damage.[9]

-

Methodology :

-

Lymphocyte cultures are initiated from whole blood obtained from healthy donors.

-

The cells are stimulated to divide using a mitogen (e.g., phytohaemagglutinin).

-

Cultures are exposed to various concentrations of this compound hydrochloride for a short duration (e.g., 3-4 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.[9]

-

Following the exposure period, the cells are washed and incubated in fresh medium.

-

A metaphase-arresting agent (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of cell division.

-

The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

The chromosomes are stained, and metaphase spreads are analyzed microscopically for structural and numerical aberrations.[11]

-

-

Controls : Negative (vehicle) and positive controls (known clastogens) are run concurrently.

-

Evaluation Criteria : A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control.

Data Presentation

The results of the in vitro mammalian chromosomal aberration test for this compound hydrochloride showed no clastogenic potential.[1]

Table 2: Illustrative Data Summary for In Vitro Chromosomal Aberration Test

| Treatment Condition | Concentration (µg/mL) | Number of Metaphases Scored | Percentage of Cells with Aberrations (Excluding Gaps) |

| -S9, 4h exposure | 0 (Vehicle Control) | 200 | 1.5 |

| C1 | 200 | 2.0 | |

| C2 | 200 | 1.5 | |

| C3 | 200 | 2.5 | |

| Positive Control | 200 | 25.0 | |

| +S9, 4h exposure | 0 (Vehicle Control) | 200 | 2.0 |

| C1 | 200 | 2.5 | |

| C2 | 200 | 2.0 | |

| C3 | 200 | 3.0 | |

| Positive Control | 200 | 30.0 | |

| -S9, 24h exposure | 0 (Vehicle Control) | 200 | 1.0 |

| C1 | 200 | 1.5 | |

| C2 | 200 | 2.0 | |

| C3 | 200 | 1.5 | |

| Positive Control | 200 | 22.0* |

Statistically significant increase (p < 0.05). Note: The data in this table is for illustrative purposes, reflecting a negative outcome for this compound hydrochloride.

Experimental Workflow

Caption: Workflow of the In Vitro Chromosomal Aberration Test.

In Vivo Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test is a crucial component of safety assessment, as it evaluates the genotoxic potential of a substance in a whole animal model, taking into account metabolic, pharmacokinetic, and DNA repair processes.[12] This assay detects damage to chromosomes or the mitotic spindle by observing micronuclei in developing erythrocytes in the bone marrow.[13][14] For this compound hydrochloride, this study was conducted in mice via oral gavage.[1]

Experimental Protocol

The in vivo mouse micronucleus test for this compound hydrochloride was performed in accordance with the OECD Guideline 474.

-

Test System : The study utilized mice as the animal model.[1]

-

Route of Administration : this compound hydrochloride was administered via oral gavage.[1]

-

Dose Levels : At least three dose levels were used, including a maximum tolerated dose.[1]

-

Methodology :

-

Groups of mice (typically 5 per sex per group) are treated with this compound hydrochloride at the selected dose levels.

-

A concurrent vehicle control group and a positive control group (treated with a known clastogen like cyclophosphamide) are included.

-

Bone marrow is typically collected from the animals at 24 and 48 hours after treatment.[13]

-

The bone marrow is flushed from the femurs, and the cells are prepared on microscope slides.

-

The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

A large number of polychromatic erythrocytes (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[12]

-

The ratio of polychromatic to normochromatic erythrocytes is also determined to assess bone marrow toxicity.

-

-

Evaluation Criteria : A positive response is characterized by a statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group.

Data Presentation

There was no evidence of clastogenicity or aneugenicity for this compound hydrochloride in the in vivo mouse micronucleus test.[1] Sufficient drug exposure to the bone marrow was confirmed.[1]

Table 3: Illustrative Data Summary for In Vivo Mouse Micronucleus Test

| Treatment Group | Dose (mg/kg/day) | Number of Animals (M/F) | % Micronucleated PCEs (Mean ± SD) | % PCEs (Mean ± SD) |

| Vehicle Control | 0 | 5/5 | 0.20 ± 0.08 | 45 ± 5 |

| This compound HCl | Low Dose | 5/5 | 0.22 ± 0.09 | 44 ± 6 |

| This compound HCl | Mid Dose | 5/5 | 0.25 ± 0.10 | 42 ± 5 |

| This compound HCl | High Dose | 5/5 | 0.23 ± 0.07 | 40 ± 7 |

| Positive Control | - | 5/5 | 3.50 ± 0.50 | 25 ± 4 |

Statistically significant difference from vehicle control (p < 0.05). PCEs: Polychromatic Erythrocytes. Note: The data in this table is for illustrative purposes, reflecting a negative outcome for this compound hydrochloride.

Experimental Workflow

Caption: Workflow of the In Vivo Mammalian Erythrocyte Micronucleus Test.

Conclusion

Based on a comprehensive evaluation using a standard battery of genotoxicity tests, this compound hydrochloride has demonstrated no mutagenic or clastogenic potential. The negative results in the Ames test, the in vitro chromosomal aberration assay in human lymphocytes, and the in vivo mouse micronucleus test provide a robust body of evidence supporting the genetic safety of this compound. These findings are crucial for the overall safety assessment and regulatory approval of drug products containing this compound hydrochloride.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. nib.si [nib.si]

- 4. The bacterial reverse mutation test | RE-Place [re-place.be]

- 5. biosafe.fi [biosafe.fi]

- 6. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. criver.com [criver.com]

- 10. Chromosomal aberration test in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 14. catalog.labcorp.com [catalog.labcorp.com]

The Vanguard of Vasoconstriction: Early-Phase Research on Oxymetazoline for Non-Nasal Therapeutic Applications

An In-depth Technical Guide for Drug Development Professionals

Introduction

Oxymetazoline, a potent, direct-acting sympathomimetic agent, has been a household name for decades as a topical nasal decongestant. Its efficacy stems from its primary mechanism as an alpha-adrenergic receptor agonist, inducing vasoconstriction in the nasal mucosa.[1][2] However, the therapeutic potential of this targeted vasoconstrictive action extends far beyond the nasal passages. Early-phase research has illuminated promising non-nasal applications, leading to FDA-approved treatments for persistent facial erythema associated with rosacea and acquired blepharoptosis. This guide provides a technical overview of the foundational research, experimental protocols, and quantitative outcomes that underpin these novel therapeutic uses.

Mechanism of Action: Alpha-Adrenergic Agonism

This compound functions as a selective agonist at α1A-adrenergic receptors and, to a lesser extent, α2-adrenergic receptors.[1][3] Its therapeutic effect in both dermatologic and ophthalmic applications is derived from this activity on vascular smooth muscle.

-